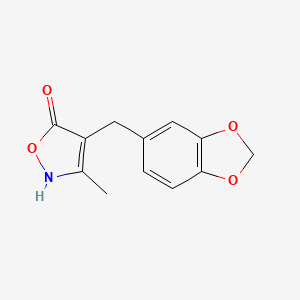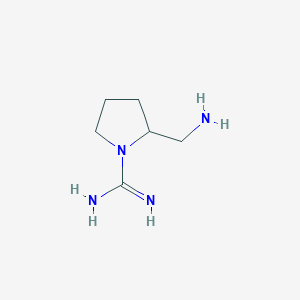
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a carboxamide group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrofuran ring.
Methylation: The tetrahydrofuran ring is methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Carboxamide Formation: The methylated tetrahydrofuran is then reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the carboxamide group.
Scientific Research Applications
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
®-N,2-Dimethyltetrahydrofuran-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-2-tetrahydrofuran-2-carboxamide: A structurally similar compound with one less methyl group.
Uniqueness
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S)-N,2-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)8-2)4-3-5-10-7/h3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
InChI Key |
TXEPZWKCGXYYNG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@]1(CCCO1)C(=O)NC |
Canonical SMILES |
CC1(CCCO1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


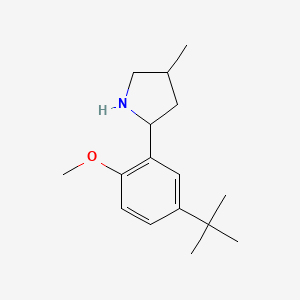

![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
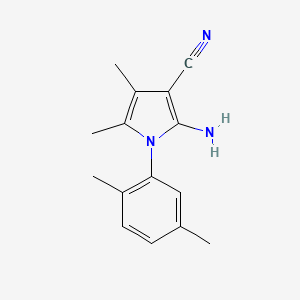
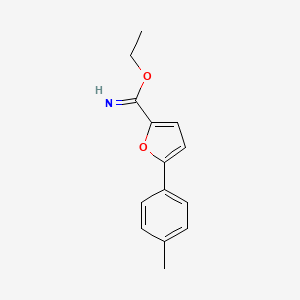
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)


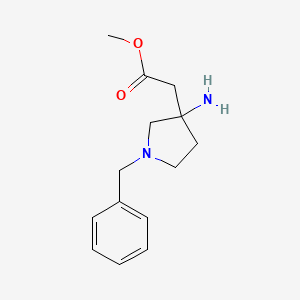
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
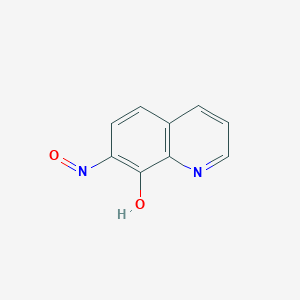
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
